

Application Note: HPLC Analysis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

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Compound of Interest

Compound Name: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Cat. No.: B587553

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**. This compound is a potential impurity and key intermediate in the synthesis of various pharmaceutical compounds. The described method is sensitive, specific, and accurate, making it suitable for quality control and impurity profiling in drug development and manufacturing.

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol is a critical chemical entity in pharmaceutical synthesis. Its effective separation and quantification are essential to ensure the purity and safety of final drug products. This document provides a detailed protocol for its analysis using a reversed-phase HPLC method, which is a widely used technique for the separation and analysis of organic molecules.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector, autosampler, and column oven is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

Parameter	Recommended Setting
HPLC System	Standard LC system with binary pump, autosampler, and UV/Vis detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	Start at 50% B, increase to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 µL

Standard and Sample Preparation

Standard Preparation: Accurately weigh approximately 10 mg of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** reference standard and dissolve it in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation: Dissolve the sample containing **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** in acetonitrile to achieve a final concentration within the calibration range (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

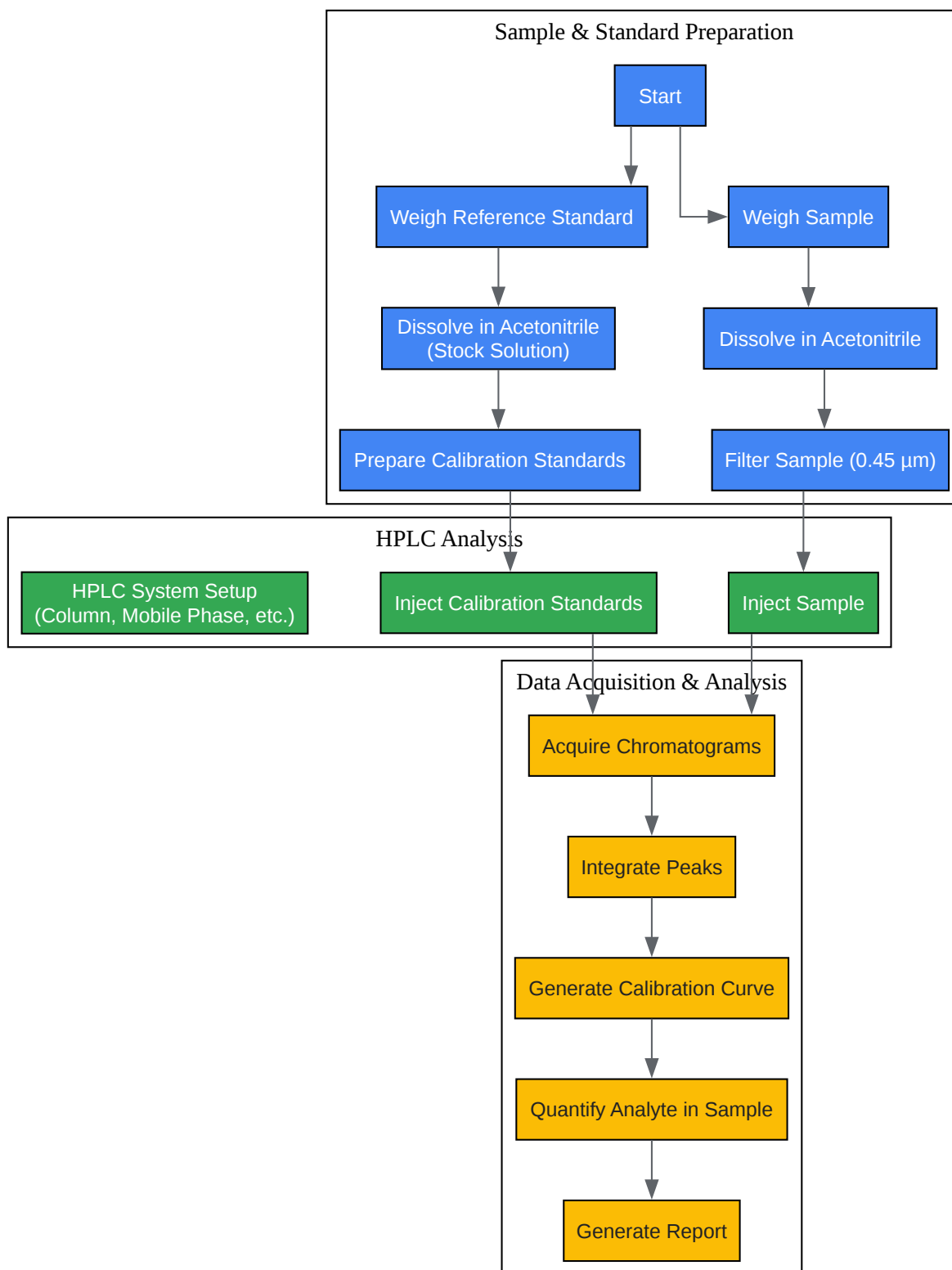
Data Presentation

The following table summarizes the expected quantitative data from the analysis.

Table 2: Summary of Quantitative Data

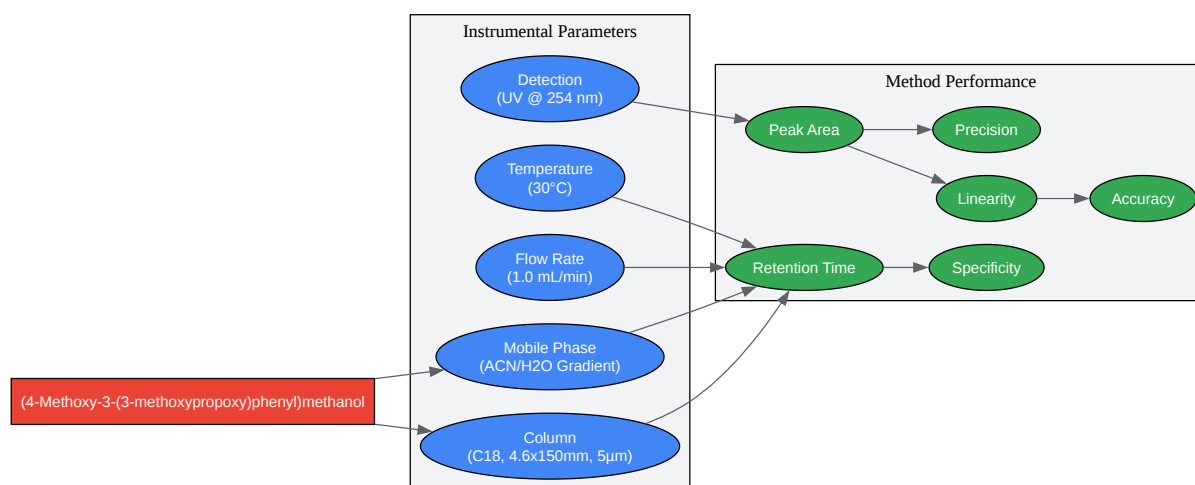
Parameter	Expected Result
Retention Time (RT)	Approximately 8.5 min
Linearity (Correlation Coefficient, r^2)	> 0.999
Precision (%RSD for replicate injections)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.3 µg/mL

Mandatory Visualization



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Caption: Experimental workflow for the HPLC analysis of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**.



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Caption: Logical relationship of analytical parameters in the HPLC method.

- To cite this document: BenchChem. [Application Note: HPLC Analysis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b587553#hplc-analysis-of-4-methoxy-3-3-methoxypropoxy-phenyl-methanol\]](https://www.benchchem.com/product/b587553#hplc-analysis-of-4-methoxy-3-3-methoxypropoxy-phenyl-methanol)

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